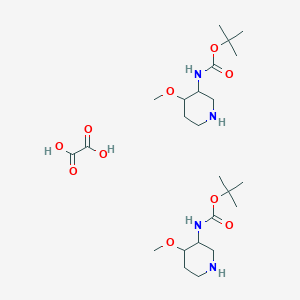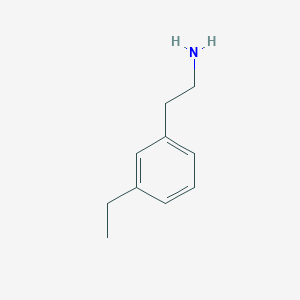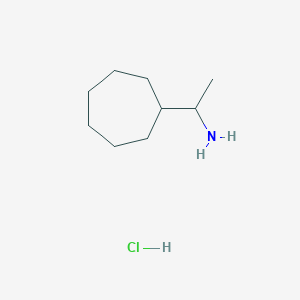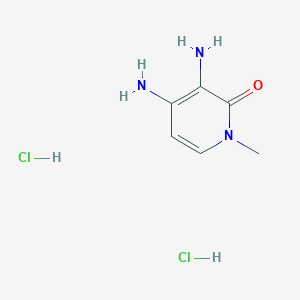
3,4-Diamino-1-methyl-1,2-dihydropyridin-2-one dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Diamino-1-methyl-1,2-dihydropyridin-2-one dihydrochloride is a chemical compound with the molecular formula C6H10Cl2N3O. It is a derivative of pyridine and is characterized by the presence of two amino groups at the 3rd and 4th positions, a methyl group at the 1st position, and a dihydropyridinone core. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diamino-1-methyl-1,2-dihydropyridin-2-one dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a diamino ketone, in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as crystallization and recrystallization to ensure the final product meets stringent quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Diamino-1-methyl-1,2-dihydropyridin-2-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridinone compounds.
Wissenschaftliche Forschungsanwendungen
3,4-Diamino-1-methyl-1,2-dihydropyridin-2-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,4-Diamino-1-methyl-1,2-dihydropyridin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the presence of functional groups. These interactions can modulate various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Diaminopyridine: Shares the amino groups at the 3rd and 4th positions but lacks the dihydropyridinone core.
1-Methyl-2-pyridone: Contains the methyl group and pyridone core but lacks the amino groups.
3-Aminopyridine: Contains only one amino group at the 3rd position.
Uniqueness
3,4-Diamino-1-methyl-1,2-dihydropyridin-2-one dihydrochloride is unique due to the combination of its functional groups and the dihydropyridinone core. This unique structure imparts specific chemical properties and reactivity, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C6H11Cl2N3O |
|---|---|
Molekulargewicht |
212.07 g/mol |
IUPAC-Name |
3,4-diamino-1-methylpyridin-2-one;dihydrochloride |
InChI |
InChI=1S/C6H9N3O.2ClH/c1-9-3-2-4(7)5(8)6(9)10;;/h2-3H,7-8H2,1H3;2*1H |
InChI-Schlüssel |
NVTVWNWOXZQRFK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=C(C1=O)N)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


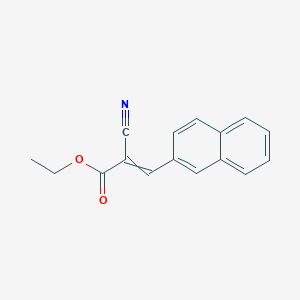
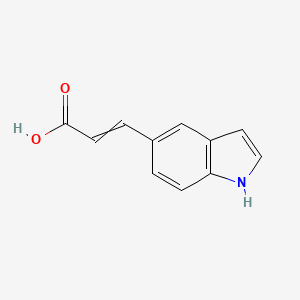

![4-Piperazine-1-yl-thieno[2,3-c]pyridine hydrochloride](/img/structure/B12439456.png)
![4-[(1E)-2-(3-hydroxyphenyl)ethenyl]phenyl benzoate](/img/structure/B12439463.png)
![[(2S)-2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12439465.png)
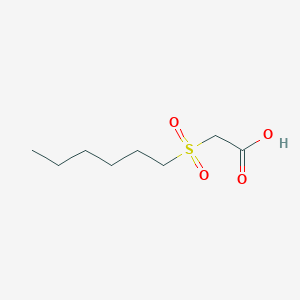
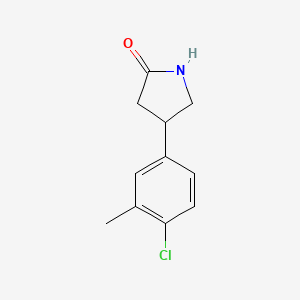
![Ethyl 4-chlorodifluoromethyl-6-oxo-6,7-dihydrofuro-[2,3-b]-pyridine-2-carboxylate](/img/structure/B12439486.png)
